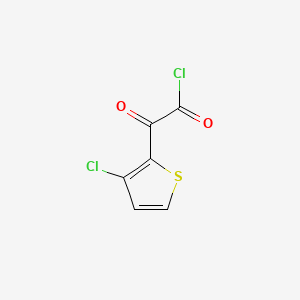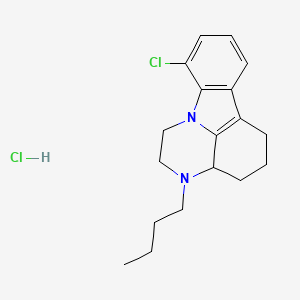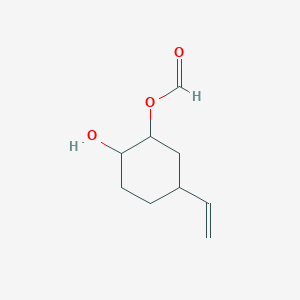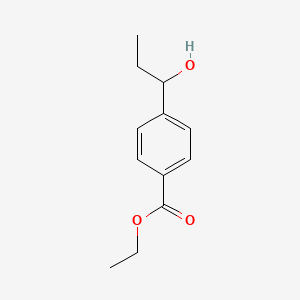
Rp-GDP-alpha-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-GDP-alpha-S, also known as Guanosine-5’-O-(1-thiodiphosphate), Rp-isomer, is a modified analogue of guanosine diphosphate (GDP). In this compound, a non-bridging oxygen in the alpha-phosphate is replaced by sulfur. This modification makes this compound a valuable tool in the study of GDP-binding proteins due to its increased metabolic stability and ability to modulate these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rp-GDP-alpha-S is synthesized through a series of chemical reactions that involve the substitution of a non-bridging oxygen atom in the alpha-phosphate group of GDP with a sulfur atom. The synthesis typically involves the use of phosphorothioate chemistry, where thiophosphoryl chloride is reacted with guanosine diphosphate under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced as a sodium salt in aqueous solution, which is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions
Rp-GDP-alpha-S undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the alpha-phosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze under certain conditions, leading to the formation of GDP and other nucleotide fragments.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace the sulfur atom with other nucleophiles.
Aqueous Solutions: The compound is stable in aqueous solutions at low temperatures but can decompose at ambient temperatures.
Major Products Formed
GDP: One of the primary products formed from the hydrolysis of this compound.
Nucleotide Fragments: Various fragments can be formed depending on the reaction conditions.
Scientific Research Applications
Rp-GDP-alpha-S has a wide range of applications in scientific research:
Mechanism of Action
Rp-GDP-alpha-S exerts its effects by modulating GDP-binding proteins. The sulfur substitution in the alpha-phosphate group increases the compound’s metabolic stability, allowing it to interact more effectively with GDP-binding proteins. This interaction can influence various cellular processes, including signal transduction pathways that involve G proteins .
Comparison with Similar Compounds
Similar Compounds
Guanosine Diphosphate (GDP): The parent compound of Rp-GDP-alpha-S, which lacks the sulfur substitution.
Guanosine-5’-O-(1-thiodiphosphate), Sp-isomer: Another isomer of GDP with a sulfur substitution but different stereochemistry.
Uniqueness
This compound is unique due to its specific sulfur substitution in the alpha-phosphate group, which enhances its metabolic stability and modulates GDP-binding proteins more effectively than its parent compound, GDP .
Properties
Molecular Formula |
C10H12N5Na3O10P2S |
|---|---|
Molecular Weight |
525.21 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2S.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-,27?;;;/m1.../s1 |
InChI Key |
ZYSWHZWQQGMGSE-FJSSKNDDSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)







![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)


![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)

